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molecular formula C15H15I3N2O7 B195382 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid CAS No. 122731-59-3

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid

Cat. No. B195382
M. Wt: 716 g/mol
InChI Key: ZNLVMZLCIIIYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05073362

Procedure details

300 g (0.475 mol) of 5-amino-2,4,6-triiodoisophthalic acid mono-(2,3-dihydroxy-propyl) amide is suspended in 1.4 liter of ethyl acetate, mixed with 178.07 g (1.74 mol) of acetic anhydride and 5.7 g (47.5 mmol) of 4-dimethylaminopyridine and the mixture is heated to boiling. The suspension changes into a solution from which the product quickly crystallizes out in the boiling heat. The acetylation is completed after 1 hour. The excess acetic anhydride is reacted to ethyl acetate by addition of ethanol, cooled to room temperature, the crystallizate is suctioned off, washed with ethyl acetate and dried in a vacuum at 50° C. The yield is 300.2 g (0.42 mol)=88.4% of theory.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
178.07 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:20][OH:21])[CH2:3][NH:4][C:5](=[O:19])[C:6]1[C:14]([I:15])=[C:13]([NH2:16])[C:12]([I:17])=[C:8]([C:9]([OH:11])=[O:10])[C:7]=1[I:18].[C:22](OC(=O)C)(=[O:24])[CH3:23].[C:29](OCC)(=[O:31])[CH3:30]>CN(C)C1C=CN=CC=1>[C:22]([O:1][CH:2]([CH2:20][O:21][C:29](=[O:31])[CH3:30])[CH2:3][NH:4][C:5](=[O:19])[C:6]1[C:14]([I:15])=[C:13]([NH2:16])[C:12]([I:17])=[C:8]([C:9]([OH:11])=[O:10])[C:7]=1[I:18])(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
OC(CNC(C1=C(C(C(=O)O)=C(C(=C1I)N)I)I)=O)CO
Step Two
Name
Quantity
178.07 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5.7 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Three
Name
Quantity
1.4 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to boiling
CUSTOM
Type
CUSTOM
Details
quickly crystallizes out in the
TEMPERATURE
Type
TEMPERATURE
Details
boiling heat
CUSTOM
Type
CUSTOM
Details
The excess acetic anhydride is reacted to ethyl acetate by addition of ethanol
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in a vacuum at 50° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OC(CNC(C1=C(C(C(=O)O)=C(C(=C1I)N)I)I)=O)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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